1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Overview
Description
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione is an intriguing chemical compound It features a diazinane ring, a pyridine unit, and notable trifluoromethyl and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized via a multi-step reaction sequence. A typical synthetic route involves:
Starting with a diazinane derivative.
Reacting with 3-chloro-5-(trifluoromethyl)pyridine through a nucleophilic substitution.
Introducing the pyridin-2-ylmethyl group via a coupling reaction. Conditions often involve the use of organic solvents, catalysts like palladium on carbon, and mild temperatures to ensure precision and yield.
Industrial Production Methods:
Scaling up to industrial production, the process would utilize continuous flow reactors to optimize reaction times and scalability. Industrial methods prioritize efficiency and cost-effectiveness while maintaining purity and yield standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation to form corresponding N-oxides.
Reduction: Can be reduced at the nitro group leading to amines.
Substitution: Shows nucleophilic substitution at the chloro group.
Common Reagents and Conditions:
Oxidation: Utilizes hydrogen peroxide or peracids under controlled conditions.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Involves strong nucleophiles like amines or thiols, often in aprotic solvents.
Major Products:
N-oxides from oxidation.
Amines from reduction.
Substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry:
Acts as an intermediate in organic synthesis, particularly in the formation of complex heterocycles.
Biology:
Studied for its potential as a biochemical probe due to its reactive groups.
Medicine:
Investigated for use in pharmaceuticals, targeting specific pathways such as kinases or receptors.
Industry:
Used in material science for the development of novel polymers and advanced materials.
Mechanism of Action
Comparing this compound to others with similar structures, we highlight its uniqueness:
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the diazinane and pyridin-2-ylmethyl groups, reducing complexity.
Diazinane derivatives without the pyridine moiety: Have different reactivity and applications.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine derivatives
Diazinane-based compounds
This detailed exploration of 1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione should provide a comprehensive understanding of its significance and applications. What intrigues you most about this compound?
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5O3/c19-13-7-10(18(20,21)22)9-25-14(13)24-5-6-27-16(29)12(15(28)26-17(27)30)8-11-3-1-2-4-23-11/h1-4,7,9,12H,5-6,8H2,(H,24,25)(H,26,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDPAOOVUGJIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.